molecular formula C22H22FN3O B10950708 (2E)-3-{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one

(2E)-3-{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B10950708
M. Wt: 363.4 g/mol
InChI Key: LYOVLVBJOHOBAB-OUKQBFOZSA-N
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Description

(E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that features a pyrazole ring substituted with a dimethylbenzyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of the pyrazole ring:

    Amination: The pyrazole derivative is then subjected to amination to introduce the amino group.

    Condensation with fluorophenylpropenone: The final step involves the condensation of the aminopyrazole with 4-fluorophenylpropenone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies to understand its interactions with biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
  • **(E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE

Uniqueness

The uniqueness of (E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, for instance, can significantly influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C22H22FN3O

Molecular Weight

363.4 g/mol

IUPAC Name

(E)-3-[[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]amino]-1-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C22H22FN3O/c1-15-6-4-5-7-19(15)14-26-17(3)22(16(2)25-26)24-13-12-21(27)18-8-10-20(23)11-9-18/h4-13,24H,14H2,1-3H3/b13-12+

InChI Key

LYOVLVBJOHOBAB-OUKQBFOZSA-N

Isomeric SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)N/C=C/C(=O)C3=CC=C(C=C3)F)C

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC=CC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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